

Ergosterol Peroxide: A Comprehensive Technical Review of its Therapeutic Effects

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ergosterol Peroxide*

Cat. No.: *B198811*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosterol peroxide (EP), a naturally occurring steroid derivative found in a variety of fungi, yeast, and lichens, has garnered significant scientific interest for its diverse and potent therapeutic properties.^{[1][2]} This technical guide provides an in-depth review of the current understanding of **ergosterol peroxide**'s therapeutic effects, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial activities. The document summarizes key quantitative data, details experimental methodologies for cited studies, and visualizes the complex biological pathways and workflows involved.

Anti-Cancer Effects

Ergosterol peroxide has demonstrated significant anti-tumor activity across a wide range of cancer cell lines. Its cytotoxic and pro-apoptotic effects have been observed in ovarian, colorectal, hepatocellular, myeloma, renal, triple-negative breast, leukemic, and gastric cancers.^{[3][4][5]} The primary mechanisms underlying its anti-cancer properties involve the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Mechanisms of Anti-Cancer Action

Apoptosis Induction: **Ergosterol peroxide** is a potent inducer of apoptosis, primarily through the mitochondrial pathway.^{[6][7][8][9]} This involves the generation of reactive oxygen species

(ROS), leading to a disruption of the mitochondrial membrane potential (MMP).[1][6][7][10] The subsequent release of cytochrome c from the mitochondria activates the caspase cascade, ultimately leading to programmed cell death.[11]

Cell Cycle Arrest: Studies have shown that **ergosterol peroxide** can arrest the cell cycle at the G0/G1 or G1 phase, thereby inhibiting cancer cell proliferation.[1][12][13] This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[14]

Inhibition of Signaling Pathways: **Ergosterol peroxide** has been found to modulate several critical signaling pathways that are often dysregulated in cancer:

- **β-catenin Pathway:** EP has been shown to suppress the β-catenin signaling pathway, which is crucial for cancer cell proliferation and survival.[4]
- **STAT3 Pathway:** Inhibition of the STAT3 signaling pathway is another key mechanism of EP's anti-tumor activity, particularly in ovarian cancer and multiple myeloma.[3][4]
- **PI3K/Akt Pathway:** **Ergosterol peroxide** can inhibit the PI3K/Akt pathway, a central node in cell growth, proliferation, and survival.[2]
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation and differentiation, is also a target of **ergosterol peroxide**.[14]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **ergosterol peroxide** against various cancer cell lines as reported in the literature.

Cell Line	Cancer Type	IC50 (μM)	Reference
T47D	Breast Cancer	5.8	[15]
MCF-7	Breast Cancer	40 μg/mL (~94)	[15]
SUM149	Triple-Negative Breast Cancer	~20-30	[16]
MDA-MB-231	Triple-Negative Breast Cancer	~20-30	[16]
A549	Lung Adenocarcinoma	35	[7]
J5	Liver Cancer	14	[7]
HeLa	Cervical Cancer	19	[7]
786-0	Renal Cell Carcinoma	~30	[17]
OVCAR-3	Ovarian Cancer	~50	[5]
CAOV3	Ovarian Cancer	~50	[5]
HOC-7	Ovarian Cancer	~50	[5]
MPSC-1	Ovarian Cancer	~50	[5]
B16	Murine Melanoma	77.9	[18]

In Vivo Studies

In vivo studies using murine cancer models have demonstrated the efficacy of **ergosterol peroxide** in inhibiting tumor growth.[\[4\]](#)[\[16\]](#) For instance, in a triple-negative breast cancer model, intraperitoneal administration of EP at 100 mg/kg body weight significantly decreased tumor growth.[\[16\]](#) In a multiple myeloma xenograft model, EP administered at 100 mg/kg also showed significant anti-tumor activity.[\[4\]](#) Importantly, these studies have also indicated that **ergosterol peroxide** is well-tolerated with no significant signs of toxicity at therapeutic doses.[\[16\]](#)[\[19\]](#) A maximum tolerated dose in mice was determined to be as high as 500 mg/kg.[\[16\]](#)[\[19\]](#)

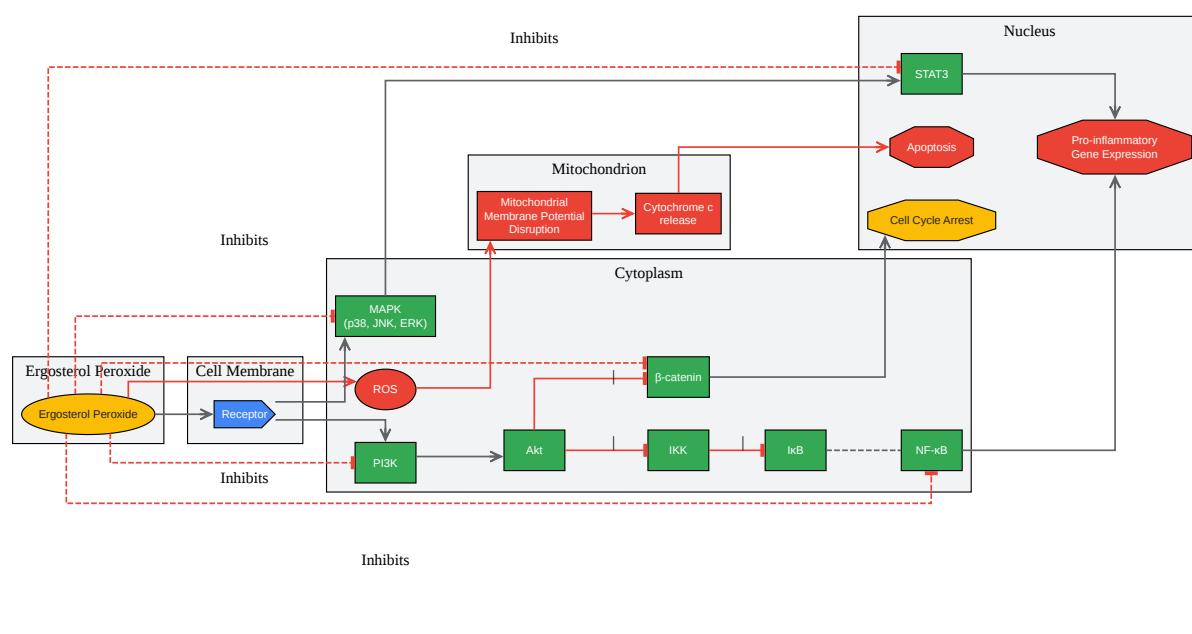
Anti-Inflammatory Effects

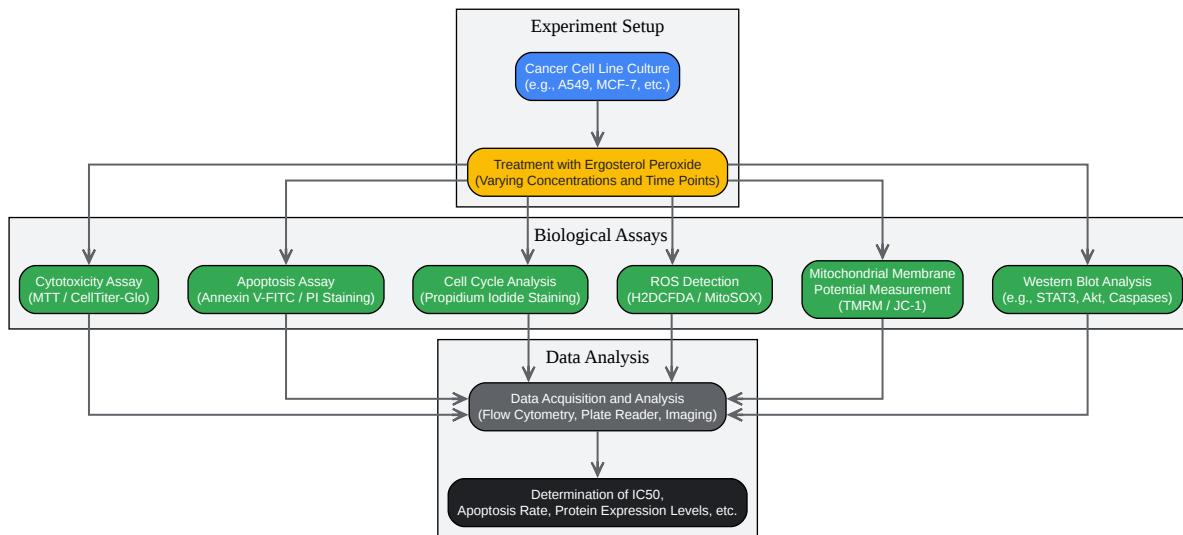
Ergosterol peroxide exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory mediators. [14][20]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of **ergosterol peroxide** are primarily attributed to the inhibition of the following pathways:

- NF-κB Pathway: EP suppresses the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in the inflammatory response.[14][21] This inhibition prevents the transcription of numerous pro-inflammatory genes.
- MAPK Pathway: **Ergosterol peroxide** inhibits the phosphorylation of p38, JNK, and ERK MAP kinases, which are crucial for the production of inflammatory cytokines.[14]
- RIG-I Signaling Pathway: In the context of viral infections, EP has been shown to block the RIG-I signaling pathway, thereby suppressing the virus-induced pro-inflammatory response. [6]


This modulation of signaling pathways leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1α/β, IL-6, IL-8, and IL-12.[2][14][22]


In Vivo Anti-Inflammatory Activity

In a croton oil-induced ear edema model in mice, **ergosterol peroxide** demonstrated significant anti-inflammatory effects, inhibiting both edema and neutrophil recruitment.[23] This suggests its potential as a therapeutic agent for inflammatory conditions.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ergosterol peroxide: an effect-directed detecting method from *Anoectochilus elwesii* and evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Ergosterol peroxide inhibits ovarian cancer cell growth through multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 7. Ergosterol peroxide from marine fungus Phoma sp. induces ROS-dependent apoptosis and autophagy in human lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - KG [thermofisher.com]
- 10. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 11. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 14. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 16. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer Action and Mechanism of Ergosterol Peroxide from Paecilomyces cicadae Fermentation Broth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [medchemexpress.com](https://www.medchemexpress.com) [medchemexpress.com]
- 19. Early Preclinical Studies of Ergosterol Peroxide and Biological Evaluation of Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ergosterol peroxide from an edible mushroom suppresses inflammatory responses in RAW264.7 macrophages and growth of HT29 colon adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ergosterol peroxide exhibits antiviral and immunomodulatory abilities against porcine deltacoronavirus (PDCoV) via suppression of NF-κB and p38/MAPK signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ergosterol Peroxide: A Comprehensive Technical Review of its Therapeutic Effects]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b198811#review-of-ergosterol-peroxide-s-therapeutic-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com